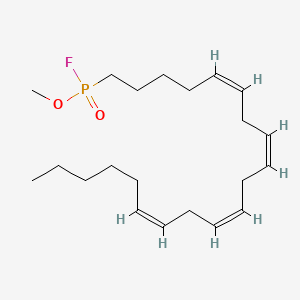
MAFP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MAFP is a synthetic compound known for its potent inhibitory effects on various enzymes. It is an irreversible active site-directed enzyme inhibitor that targets nearly all serine hydrolases and serine proteases. This compound is particularly effective in inhibiting phospholipase A2 and fatty acid amide hydrolase, displaying IC50 values in the low-nanomolar range .
Vorbereitungsmethoden
MAFP is typically synthesized through a series of chemical reactions involving the esterification of arachidonic acid with methanol, followed by the introduction of a fluorophosphonate group. The synthetic route involves the use of reagents such as phosphorus oxychloride and hydrogen fluoride under controlled conditions. Industrial production methods often involve the use of methyl acetate as a solvent, with the final product being stored at very low temperatures to maintain stability .
Analyse Chemischer Reaktionen
MAFP undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, although these are less common.
Substitution: The fluorophosphonate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
MAFP has a wide range of scientific research applications:
Chemistry: It is used as a tool to study enzyme inhibition and to develop new inhibitors for various enzymes.
Biology: The compound is used to investigate the role of phospholipase A2 and fatty acid amide hydrolase in biological systems.
Medicine: It has potential therapeutic applications in the treatment of diseases involving enzyme dysregulation, such as inflammation and neurodegenerative disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
MAFP exerts its effects by irreversibly binding to the active site of target enzymes. This binding inhibits the enzymatic activity by preventing the substrate from accessing the active site. The molecular targets of this compound include phospholipase A2, fatty acid amide hydrolase, and other serine hydrolases. The pathways involved in its mechanism of action are primarily related to the inhibition of enzyme activity, leading to downstream effects on various biological processes .
Vergleich Mit ähnlichen Verbindungen
MAFP is unique in its high potency and selectivity for certain enzymes. Similar compounds include:
Diisopropyl fluorophosphate: Another irreversible inhibitor of serine hydrolases, but with different selectivity.
Isopropyl dodecylfluorophosphonate: Selective for fatty acid amide hydrolase and monoacylglycerol lipase.
Methoxy arachidonyl fluorophosphonate: Similar in structure but with different inhibitory properties
These comparisons highlight the unique properties of methyl arachidonyl fluorophosphonate, particularly its high potency and selectivity for specific enzymes.
Eigenschaften
CAS-Nummer |
180509-15-3 |
|---|---|
Molekularformel |
C21H36FO2P |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene |
InChI |
InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/t25-/m0/s1 |
InChI-Schlüssel |
KWKZCGMJGHHOKJ-WTIHWRCNSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC[P@](=O)(OC)F |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















